4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile, also known as BVT.5182, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. In 5182, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research.
Wirkmechanismus
4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile works by binding to the ATP-binding site of AKT and PDK1, inhibiting their activity and preventing the downstream signaling pathways that promote cell growth and survival. This ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile can effectively inhibit the activity of AKT and PDK1 in cancer cells, leading to a decrease in cell proliferation and an increase in apoptosis. Additionally, 4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile in lab experiments is its specificity for AKT and PDK1, which allows for targeted inhibition of these kinases in cancer cells. However, one limitation is the need for further studies to determine its efficacy in vivo and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for further research on 4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile. These include exploring its potential use in combination with other cancer treatments, investigating its efficacy in animal models, and developing more potent and selective inhibitors of AKT and PDK1. Additionally, further studies are needed to determine the optimal dosage and administration of 4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile for cancer treatment.
Synthesemethoden
4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile can be synthesized using a multi-step process that involves the reaction of 2-bromo-1-(4-cyanophenyl)ethanone with 2-(benzyloxy)benzaldehyde to form 2-[2-(benzyloxy)phenyl]-1-cyanovinyl]-4-cyanophenyl ketone. This intermediate is then reacted with sodium methoxide to form 4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile.
Wissenschaftliche Forschungsanwendungen
4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile has been studied for its potential use in cancer treatment, specifically in the inhibition of the protein kinases AKT and PDK1. These kinases are known to play a role in cell growth and survival, and their overexpression has been linked to the development and progression of various types of cancer.
Eigenschaften
IUPAC Name |
4-[(E)-1-cyano-2-(2-phenylmethoxyphenyl)ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O/c24-15-18-10-12-20(13-11-18)22(16-25)14-21-8-4-5-9-23(21)26-17-19-6-2-1-3-7-19/h1-14H,17H2/b22-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQCIBNTYJPJAW-HMAPJEAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C(C#N)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.